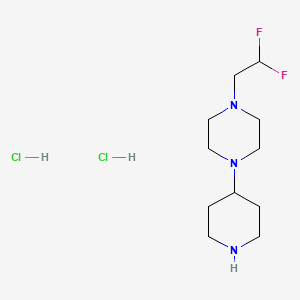

![molecular formula C11H15BrO2 B1485066 [(4-溴-2,5-二甲氧基苯基)甲基]二甲胺 CAS No. 169775-24-0](/img/structure/B1485066.png)

[(4-溴-2,5-二甲氧基苯基)甲基]二甲胺

描述

科学研究应用

神经科学:血清素受体研究

该化合物已在神经科学中被用于研究其对血清素受体,特别是 5-HT2A 和 5-HT2C 的影响 。这些受体与各种神经过程和精神疾病有关。涉及该化合物的研究有助于理解诸如抑郁症、焦虑症和精神分裂症等疾病的药效学和潜在治疗靶点。

药理学:药物相互作用研究

在药理学中,该化合物与其他药物的相互作用引起了人们的兴趣。 已证明,当与某些药物联合使用时,该化合物会产生相互作用,这些相互作用可能会降低疗效或增加高血压风险 。这对制定潜在治疗用途的安全指南和了解禁忌症至关重要。

毒理学:物质鉴定

毒理学研究已开发出识别生物样本(如血清和尿液)中该化合物的方法 。这对于中毒事件和法医调查至关重要,因为需要准确检测物质。

化学:分析参考标准

该化合物用作化学分析中的分析参考标准。 它用于校准设备和验证分析化学中的方法,确保测试结果的准确性和可靠性 。

材料科学:农药定量中的内标

在材料科学中,它已被用作水样中氨基甲酸酯类农药定量的内标。 这种应用对于环境监测和确保水资源安全至关重要 。

医学:中毒病例研究

医学研究记录了该化合物中毒的病例,为其毒理学、症状学和临床环境中的治疗提供了宝贵的数据 。这些信息有助于医疗保健提供者有效地管理急性中毒病例。

作用机制

Target of Action

The primary targets of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine are the 5-hydroxytryptamine receptor 2C and the 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and reward processing .

Mode of Action

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and the 5-hydroxytryptamine receptor 2A This partial activation can lead to changes in the transmission of serotonin signals, which can have various effects on mood and perception .

Biochemical Pathways

It is known that the activation of 5-hydroxytryptamine receptors can lead to various downstream effects, such as the release of other neurotransmitters, changes in neuronal firing rates, and alterations in gene expression .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

The molecular and cellular effects of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine’s action are largely dependent on its interaction with the 5-hydroxytryptamine receptors. Activation of these receptors can lead to a variety of effects, including changes in mood, perception, and cognition . The specific effects can vary greatly depending on the individual and the context in which the compound is used .

Action Environment

The action, efficacy, and stability of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine can be influenced by various environmental factors. For example, the presence of other substances, the individual’s physiological state, and the specific context in which the compound is used can all impact its effects . More research is needed to fully understand these influences .

生化分析

Biochemical Properties

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine plays a significant role in biochemical reactions, particularly in its interactions with serotonin receptors. It acts as a partial agonist for the 5-HT2A and 5-HT2C serotonin receptors . These interactions are crucial as they influence various physiological processes, including mood regulation, perception, and cognition. The compound’s ability to bind to these receptors and modulate their activity makes it a valuable tool for studying serotonin-related pathways and potential therapeutic applications.

Cellular Effects

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors leads to changes in intracellular signaling cascades, which can affect neurotransmitter release, gene transcription, and metabolic processes . These effects are particularly relevant in the context of neurological and psychiatric research, where the compound’s impact on cell signaling and gene expression can provide insights into the underlying mechanisms of various disorders.

Molecular Mechanism

The molecular mechanism of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine involves its binding interactions with serotonin receptors. As a partial agonist, the compound binds to the 5-HT2A and 5-HT2C receptors, leading to their activation and subsequent intracellular signaling . This activation can result in the modulation of various downstream effectors, including enzymes and transcription factors, which ultimately influence gene expression and cellular function. Additionally, the compound’s ability to inhibit or activate specific enzymes further contributes to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for several hours, with peak effects occurring within the first few hours of administration . Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine in animal models are dose-dependent. At low doses, the compound can produce mild effects, such as enhanced sensory perception and mood elevation . At higher doses, the compound can induce more pronounced effects, including hallucinations and altered cognitive function . Toxic or adverse effects may also occur at high doses, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine is involved in various metabolic pathways, including hydroxylation, O-demethylation, and glucuronidation . These metabolic processes are facilitated by specific enzymes, such as cytochrome P450 enzymes, which play a crucial role in the compound’s biotransformation. The resulting metabolites can have different biological activities and contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, which facilitate its uptake and distribution within different cellular compartments. Additionally, binding proteins can influence the compound’s localization and accumulation within tissues, affecting its overall bioavailability and activity.

Subcellular Localization

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes.

属性

IUPAC Name |

1-bromo-2,5-dimethoxy-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-7(2)8-5-11(14-4)9(12)6-10(8)13-3/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRSBEKHSIJROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472407 | |

| Record name | Benzene, 1-bromo-2,5-dimethoxy-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169775-24-0 | |

| Record name | Benzene, 1-bromo-2,5-dimethoxy-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484986.png)

![(2E)-3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484987.png)

![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)

![4-[(4-Chlorophenoxy)methyl]piperidine HCl](/img/structure/B1484991.png)

![3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B1484993.png)

![2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484995.png)

![1-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484996.png)

![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)

![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)

![2-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484999.png)

![1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride](/img/structure/B1485003.png)